2,4,6-Tribromophenyl b-D-Glucopyranoside
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Overview
Description
2,4,6-Tribromophenyl beta-D-Glucopyranoside is a chemical compound with the molecular formula C12H13Br3O6 and a molecular weight of 492.94 g/mol It is known for its unique structure, which includes a glucopyranoside moiety linked to a tribromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tribromophenyl beta-D-Glucopyranoside typically involves the bromination of phenyl beta-D-glucopyranoside. The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent. The reaction is carried out under controlled temperature and pH conditions to ensure the selective bromination at the 2, 4, and 6 positions of the phenyl ring .
Industrial Production Methods
While specific industrial production methods for 2,4,6-Tribromophenyl beta-D-Glucopyranoside are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing the reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing safety measures to handle bromine and other hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
2,4,6-Tribromophenyl beta-D-Glucopyranoside can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The glucopyranoside moiety can undergo oxidation or reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl glucopyranosides, while oxidation and reduction reactions can modify the glucopyranoside moiety .
Scientific Research Applications
2,4,6-Tribromophenyl beta-D-Glucopyranoside has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex molecules.
Biology: The compound can be used to study the interactions between glucopyranosides and biological molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4,6-Tribromophenyl beta-D-Glucopyranoside involves its interaction with specific molecular targets. The tribromophenyl group can interact with various enzymes and receptors, while the glucopyranoside moiety can enhance the compound’s solubility and bioavailability. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Phenyl beta-D-Glucopyranoside: A similar compound without the bromine atoms, used in similar applications.
2,4,6-Tribromophenyl Tetracetyl-beta-D-Glucopyranoside: A derivative with acetyl groups on the glucopyranoside moiety.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Another glucopyranoside derivative with benzyl groups.
Uniqueness
2,4,6-Tribromophenyl beta-D-Glucopyranoside is unique due to the presence of three bromine atoms on the phenyl ring, which can significantly alter its chemical reactivity and biological activity compared to other glucopyranoside derivatives. This makes it a valuable compound for studying the effects of bromination on glucopyranosides and for developing new chemical and biological applications .
Properties
Molecular Formula |
C12H13Br3O6 |
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Molecular Weight |
492.94 g/mol |
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)oxane-3,4,5-triol |
InChI |
InChI=1S/C12H13Br3O6/c13-4-1-5(14)11(6(15)2-4)21-12-10(19)9(18)8(17)7(3-16)20-12/h1-2,7-10,12,16-19H,3H2/t7-,8-,9+,10-,12+/m1/s1 |
InChI Key |
OLINLHROZJEXTO-GPTQDWHKSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1Br)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OC2C(C(C(C(O2)CO)O)O)O)Br)Br |
Origin of Product |
United States |
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